

# Application Notes and Protocols for Creating a YDR1 Knockout in *Saccharomyces cerevisiae*

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## Compound of Interest

Compound Name: YDR1

Cat. No.: B15544080

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

*Saccharomyces cerevisiae*, a powerful model organism in genetics and molecular biology, offers a highly efficient homologous recombination system that facilitates targeted gene modifications. The **YDR1** gene (Yeast Drug Resistance 1) in *S. cerevisiae* encodes a member of the ATP-binding cassette (ABC) superfamily of transporters.<sup>[1]</sup> This protein is an important factor in multidrug resistance, conferring tolerance to a variety of structurally and functionally unrelated cytotoxic compounds.<sup>[1]</sup>

Disruption of the **YDR1** gene results in hypersensitivity to several drugs, including cycloheximide, cerulenin, compactin, staurosporine, and fluphenazine.<sup>[1]</sup> This phenotype makes the **ydr1Δ** strain a valuable tool for studying the mechanisms of multidrug resistance, identifying new antifungal drug targets, and screening for compounds that may circumvent ABC transporter-mediated drug efflux.

These application notes provide a detailed protocol for creating a **YDR1** knockout in *S. cerevisiae* using a PCR-based gene disruption method coupled with lithium acetate-mediated transformation.

## Data Summary

### Transformation Efficiency

The efficiency of creating a gene knockout is a critical parameter. The following table summarizes representative data for the targeting fidelity of PCR-based gene knockouts in *S. cerevisiae*.

Parameter	Value	Reference
Target Gene	Various	[2]
Method	PCR-based knockout cassette	[2]
Correct Transformants	89	[2]
Total Transformants Analyzed	91	[2]
Targeting Fidelity	97.8%	Calculated from [2]

## Phenotypic Analysis of *ydr1Δ* Strain

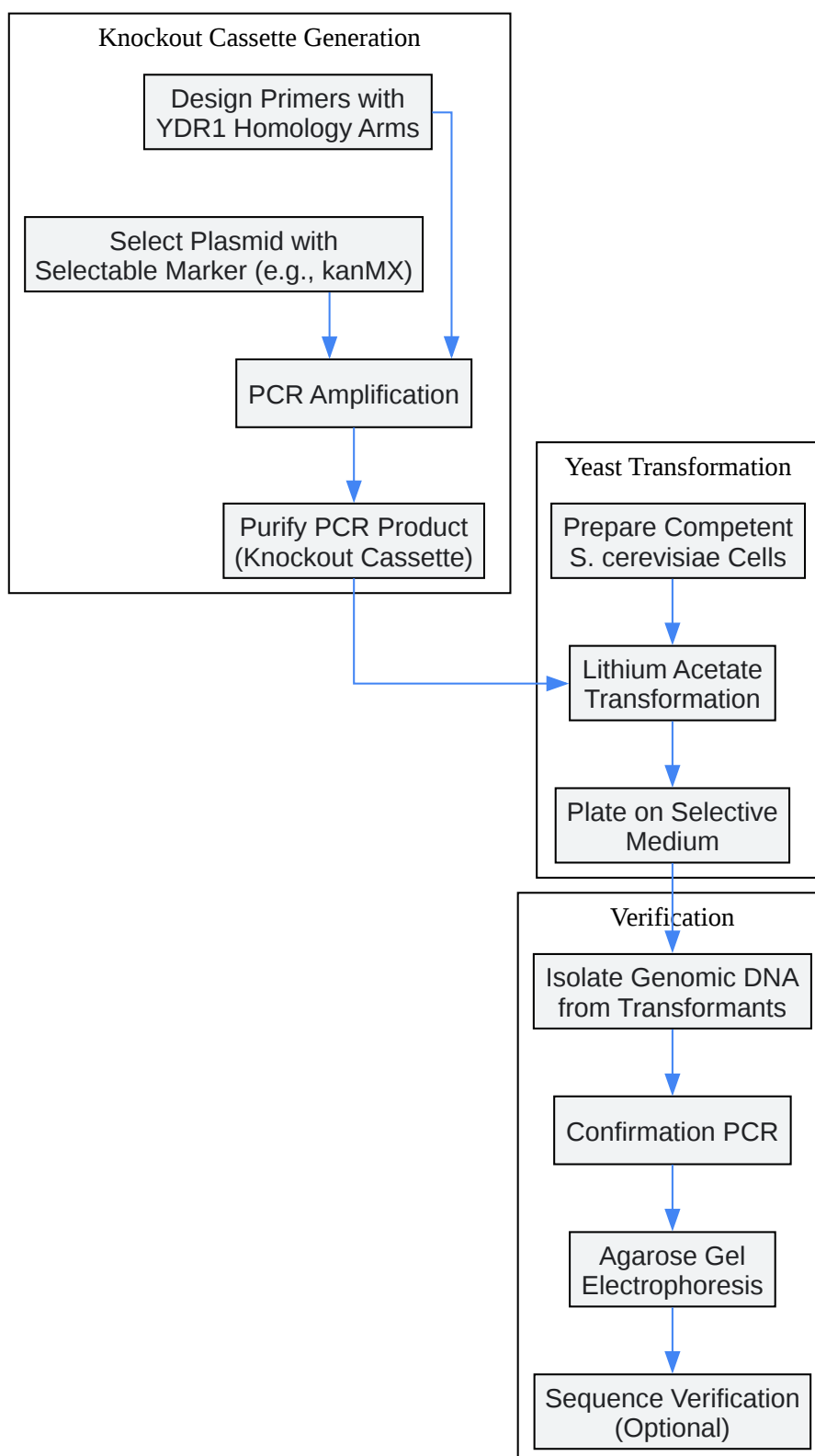
The primary phenotype of the *ydr1Δ* strain is increased sensitivity to various drugs. The following table provides typical inhibitory concentrations for several compounds to which a *ydr1Δ* strain would exhibit hypersensitivity.

Compound	Typical Working Concentration in Wild-Type <i>S. cerevisiae</i>	Expected Phenotype in <i>ydr1Δ</i>
Cycloheximide	1 - 10 µg/mL	Hypersensitive [1][3][4]
Cerulenin	10 - 45 µM	Hypersensitive [1][5][6]
Compactin	Varies (e.g., used in screening assays)	Hypersensitive [1]
Staurosporine	Low nM to µM range	Hypersensitive [1][7]
Fluphenazine	30 - 90 µg/mL	Hypersensitive [1][8]

## Experimental Protocols

### Overview of the YDR1 Knockout Workflow

The process involves the amplification of a selectable marker gene with flanking sequences homologous to the regions upstream and downstream of the **YDR1** open reading frame (ORF). This "knockout cassette" is then introduced into yeast cells, where it replaces the **YDR1** gene via homologous recombination.



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**Caption:** Workflow for **YDR1** gene knockout in *S. cerevisiae*.

## Protocol 1: Generation of the YDR1 Knockout Cassette by PCR

This protocol describes the amplification of a selectable marker (e.g., the kanMX cassette, conferring resistance to G418) flanked by sequences homologous to the regions immediately upstream and downstream of the **YDR1** ORF.

Materials:

- High-fidelity DNA polymerase
- dNTPs
- PCR buffer
- Forward and reverse primers (see below)
- Plasmid DNA containing the kanMX cassette (e.g., pFA6a-kanMX6)
- Nuclease-free water

**Primer Design:** The primers consist of two parts: a 5' region (40-50 bp) that is homologous to the sequence immediately upstream or downstream of the **YDR1** ORF, and a 3' region (18-20 bp) that anneals to the selectable marker cassette on the template plasmid.

- Forward Primer: 5' - [40-50 bp of sequence upstream of **YDR1** start codon] - [18-20 bp of sequence annealing to the start of the marker cassette] - 3'
- Reverse Primer: 5' - [40-50 bp of sequence downstream of **YDR1** stop codon] - [18-20 bp of sequence annealing to the end of the marker cassette] - 3'

PCR Reaction Setup:

Component	Volume (for 50 µL reaction)	Final Concentration
5x High-Fidelity Buffer	10 µL	1x
dNTPs (10 mM)	1 µL	200 µM
Forward Primer (10 µM)	2.5 µL	0.5 µM
Reverse Primer (10 µM)	2.5 µL	0.5 µM
Template Plasmid (10 ng/µL)	1 µL	10 ng
High-Fidelity DNA Polymerase	0.5 µL	-
Nuclease-free water	to 50 µL	-

## PCR Cycling Conditions:

Step	Temperature	Time	Cycles
Initial Denaturation	98°C	30 sec	1
Denaturation	98°C	10 sec	\multirow{3}{*}{30-35}
Annealing	55-65°C	30 sec	
Extension	72°C	1-2 min	
Final Extension	72°C	5-10 min	1
Hold	4°C	∞	1

## Post-PCR:

- Run a small aliquot of the PCR product on a 1% agarose gel to verify the size of the amplicon.
- Purify the remaining PCR product using a PCR purification kit.
- Elute the purified DNA in nuclease-free water and measure the concentration.

## Protocol 2: High-Efficiency Lithium Acetate Transformation

This protocol is adapted from standard high-efficiency yeast transformation methods.

### Materials:

- YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
- Sterile water
- 1 M Lithium Acetate (LiAc), sterile
- 50% (w/v) Polyethylene Glycol (PEG 3350), sterile
- Single-stranded carrier DNA (e.g., salmon sperm DNA), boiled and chilled on ice
- Purified **YDR1** knockout cassette
- Selective agar plates (e.g., YPD + 200 µg/mL G418)

### Procedure:

- Inoculate 10 mL of YPD with a single colony of the desired *S. cerevisiae* strain and grow overnight at 30°C with shaking.
- The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
- Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
- Wash the cells with 25 mL of sterile water.
- Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
- Pellet the cells and discard the supernatant.
- Resuspend the cells in 400 µL of 100 mM LiAc. These are your competent cells.

- In a new microfuge tube, mix the following in order:
  - 240  $\mu$ L of 50% PEG
  - 36  $\mu$ L of 1 M LiAc
  - 10  $\mu$ L of single-stranded carrier DNA (10 mg/mL)
  - 1-5  $\mu$ g of the purified **YDR1** knockout cassette (in  $\leq$  74  $\mu$ L)
  - Add sterile water to a final volume of 360  $\mu$ L.
- Add 50  $\mu$ L of the competent yeast cell suspension to the transformation mix.
- Vortex thoroughly and incubate at 30°C for 30 minutes.
- Heat shock at 42°C for 15-25 minutes.
- Pellet the cells by centrifugation at 8,000 x g for 1 minute.
- Remove the supernatant and resuspend the cell pellet in 1 mL of YPD.
- Allow the cells to recover by incubating at 30°C for 2-4 hours with gentle shaking.
- Plate 100-200  $\mu$ L of the cell suspension onto selective plates (YPD + G418).
- Incubate the plates at 30°C for 2-3 days until colonies appear.

### Protocol 3: Verification of YDR1 Knockout by PCR

This protocol confirms the correct integration of the knockout cassette at the **YDR1** locus.

Materials:

- Yeast genomic DNA isolation kit or standard protocol reagents
- Taq DNA polymerase
- dNTPs



- PCR buffer
- Confirmation primers (see below)
- Nuclease-free water

Primer Design: Design three primers:

- A (Forward, upstream of **YDR1**): Anneals to the genomic region upstream of the **YDR1** 5' homology arm used for the knockout cassette.
- B (Reverse, within the marker): Anneals to a sequence within the selectable marker cassette.
- C (Reverse, within **YDR1** ORF): Anneals to the coding sequence of the **YDR1** gene.

PCR Reactions: Set up two PCR reactions for each putative knockout colony and a wild-type control:

- Reaction 1 (Knockout confirmation): Primers A + B. This reaction will only yield a product of a specific size if the knockout cassette has integrated at the correct locus.
- Reaction 2 (Wild-type confirmation): Primers A + C. This reaction will yield a product in the wild-type strain but not in a successful knockout.

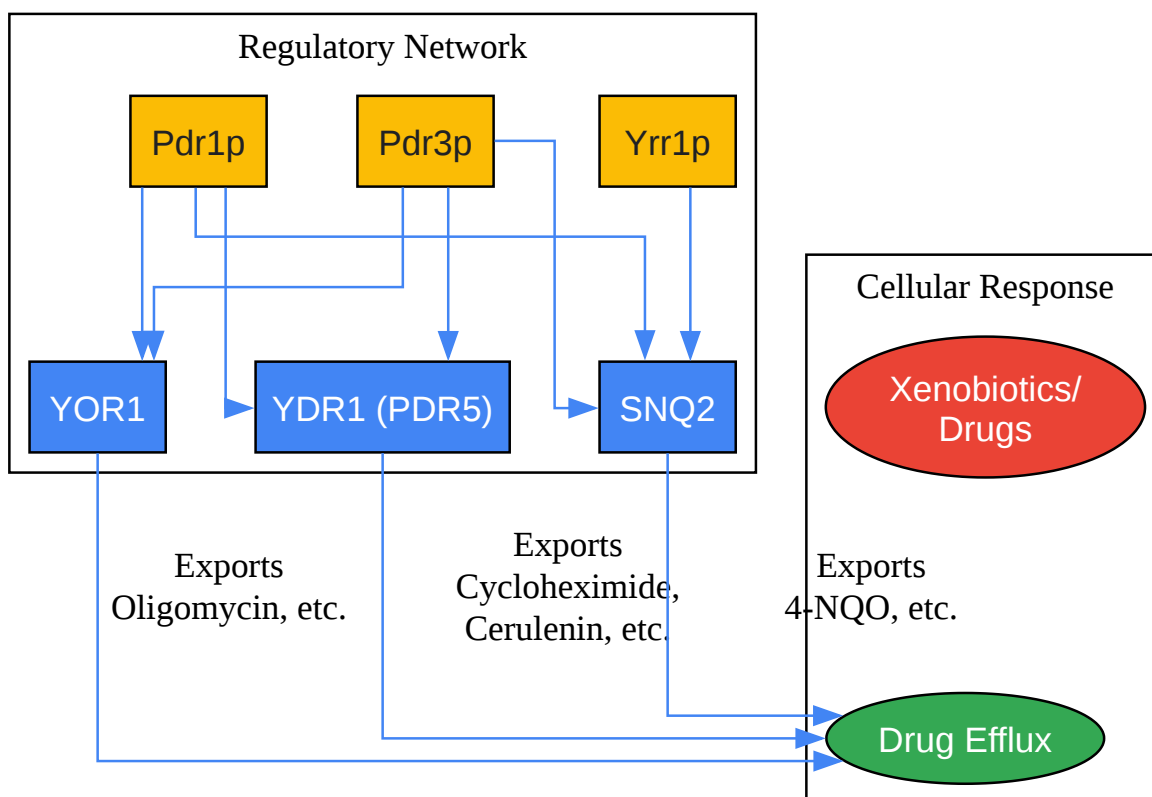
Expected Results on Agarose Gel:

Strain	Primers A + B	Primers A + C
Wild-Type	No band	Band of expected size
Correct Knockout	Band of expected size	No band
Incorrect Integration	No band	Band of expected size

## Signaling Pathway

### YDR1 in the Context of Pleiotropic Drug Resistance

**YDR1** is part of a complex network of ABC transporters that contribute to multidrug resistance in yeast. The expression of these transporters is regulated by a set of transcription factors. The diagram below illustrates the relationship between key transcription factors and the ABC transporters they regulate, including **YDR1**.



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